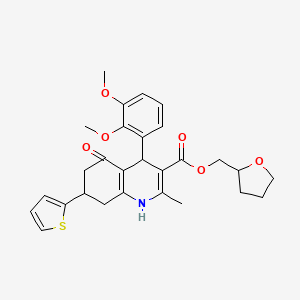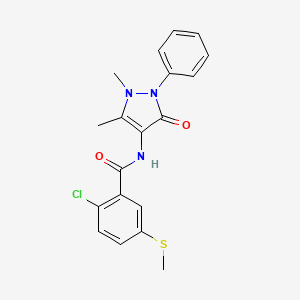![molecular formula C18H22F2N2O3 B14947253 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,6-difluorophenyl)carbonyl]carbamate](/img/structure/B14947253.png)
(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,6-difluorophenyl)carbonyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE is a chemical compound with the molecular formula C18H22F2N2O3 It is known for its unique structure, which includes a quinolizidine ring system and a difluorobenzoyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE typically involves the following steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via acylation reactions using 2,6-difluorobenzoyl chloride.
Carbamate Formation: The final step involves the formation of the carbamate linkage by reacting the intermediate with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the nature of the substituent and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine oxides, while reduction can produce quinolizidine alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-Octahydro-2H-quinolizin-1-ylmethyl (4-fluorobenzoyl)carbamate: This compound has a similar structure but with a single fluorine atom.
(1R)-Octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate: This compound features a methyl group instead of fluorine atoms.
(1R)-Octahydro-2H-quinolizin-1-ylmethyl (2-thienylcarbonyl)carbamate: This compound contains a thienyl group instead of a difluorobenzoyl group.
Uniqueness
The presence of the difluorobenzoyl group in (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE imparts unique properties, such as increased stability and specific reactivity, which distinguish it from similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C18H22F2N2O3 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2,6-difluorobenzoyl)carbamate |
InChI |
InChI=1S/C18H22F2N2O3/c19-13-6-3-7-14(20)16(13)17(23)21-18(24)25-11-12-5-4-10-22-9-2-1-8-15(12)22/h3,6-7,12,15H,1-2,4-5,8-11H2,(H,21,23,24)/t12-,15?/m0/s1 |
InChI-Schlüssel |
QBCXSGYRKIFNLO-SFVWDYPZSA-N |
Isomerische SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=C(C=CC=C3F)F |
Kanonische SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=C(C=CC=C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[({1-benzyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947171.png)
![(2E)-N-(4-bromophenyl)-2-{[(1E)-2-(naphthalen-2-yl)prop-1-en-1-yl]imino}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947175.png)
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B14947177.png)
![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14947194.png)
![1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea](/img/structure/B14947198.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947206.png)
![1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947210.png)
![2-({[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one](/img/structure/B14947217.png)

![2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14947228.png)


![2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947233.png)

